molecular formula C12H24BNO2 B597579 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine CAS No. 1264198-72-2

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

Cat. No.: B597579
CAS No.: 1264198-72-2
M. Wt: 225.139
InChI Key: IMLCYAZBMGOKQS-UHFFFAOYSA-N
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Description

“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine” is a chemical compound with the empirical formula C18H29BN2O2 . It is a derivative of boronic acids and has a molecular weight of 316.25 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1CCN(CC1)Cc2ccc(cc2)B3OC(C)(C)C(C)(C)O3 . This indicates that the compound contains a piperidine ring with a methyl group and a phenyl ring attached. The phenyl ring is further substituted with a tetramethyl-dioxaborolane group .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis and Characterization : A study by Huang et al. (2021) explores the synthesis and characterization of compounds related to 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. The compounds are synthesized through a three-step substitution reaction and are characterized using FTIR, NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction provides insight into their crystallographic and conformational structures (Huang et al., 2021).

  • Density Functional Theory (DFT) Studies : The molecular structures of similar compounds are calculated using DFT, and the results are compared with X-ray diffraction values. This study aids in understanding the physicochemical properties and molecular electrostatic potential of these compounds (Wu et al., 2021).

Biological Activity

  • Intermediate in Biologically Active Compounds : Kong et al. (2016) identify this compound as an important intermediate in the synthesis of biologically active compounds such as crizotinib. The research provides insights into the synthesis process and the confirmation of the structures by spectroscopic methods (Kong et al., 2016).

Chemical Properties and Synthesis

  • Vibrational Properties and DFT Studies : Wu et al. (2021) conducted a study focusing on the vibrational properties of similar compounds. This research includes DFT and TD-DFT calculations, contributing to the understanding of spectroscopic data and molecular behavior (Wu et al., 2021).

  • Synthesis of Derivatives : Spencer et al. (2002) describe the synthesis of derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid, which are closely related to the chemical structure . These compounds demonstrate potential as serine protease inhibitors (Spencer et al., 2002).

Pharmacological Applications

  • Antimycobacterial Activity : Kumar et al. (2008) report the synthesis and evaluation of spiro-piperidin-4-ones for in vitro and in vivo activity against Mycobacterium tuberculosis. This suggests potential pharmacological applications for compounds structurally similar to this compound (Kumar et al., 2008).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and exposure should be minimized .

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLCYAZBMGOKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672162
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264198-72-2
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264198-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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